molecular formula C18H20N4O3S B11115352 4-{[4-(2-Methylbenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

4-{[4-(2-Methylbenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

Cat. No.: B11115352
M. Wt: 372.4 g/mol
InChI Key: QXCBVIBCIHJGQE-UHFFFAOYSA-N
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Description

4-({4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE is a complex organic compound that features a piperazine ring, a sulfonyl group, and a benzoxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting 2-methylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, to introduce the sulfonyl group.

    Cyclization: The final step involves the cyclization of the intermediate product with a suitable reagent to form the benzoxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

4-({4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmaceuticals: The compound is studied for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-({4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE is unique due to its specific structural features, such as the combination of a piperazine ring, a sulfonyl group, and a benzoxadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

4-[4-[(2-methylphenyl)methyl]piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C18H20N4O3S/c1-14-5-2-3-6-15(14)13-21-9-11-22(12-10-21)26(23,24)17-8-4-7-16-18(17)20-25-19-16/h2-8H,9-13H2,1H3

InChI Key

QXCBVIBCIHJGQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

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